

Technical Support Center: PD 135158 Solubility & Handling Guide

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Compound of Interest

Compound Name: PD 135158

CAS No.: 130285-87-9

Cat. No.: B1139079

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Executive Summary & Chemical Profile

PD 135158 (also known as CAM-1028) is a potent, selective CCK-B (gastrin) receptor antagonist. Like many small-molecule cholecystokinin antagonists (e.g., L-365,260), it possesses a highly lipophilic structure designed to penetrate the central nervous system (CNS) and interact with hydrophobic receptor pockets.

Consequently, aqueous solubility is the primary technical hurdle for researchers. The compound is practically insoluble in pure water or saline (PBS) at neutral pH. Direct addition of the solid to aqueous buffers results in suspension, clumping, or floating particulates, leading to inaccurate dosing and experimental variability.

Physicochemical Profile

Property	Data	Notes
Chemical Name	PD 135158 (CAM-1028)	
Molecular Weight	~616.76 g/mol	High MW contributes to poor water solubility.
Appearance	White solid	
Solubility (DMSO)	> 50 mg/mL	Recommended primary solvent.
Solubility (Water)	< 0.1 mg/mL	Practically insoluble.
Solubility (Ethanol)	Low/Moderate	Less effective than DMSO.
Storage	-20°C (Desiccated)	Protect from moisture to prevent hydrolysis.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users attempting to formulate **PD 135158** for in vitro (cell culture) and in vivo (animal) experiments.

Q1: I added the solid powder directly to PBS, and it won't dissolve even with vortexing. What should I do?

Diagnosis: **PD 135158** is hydrophobic. It will not dissolve in aqueous buffers (PBS, Saline, Media) directly. Solution: You must prepare a concentrated Stock Solution in an organic solvent first.

- Step 1: Dissolve the powder in 100% anhydrous DMSO (Dimethyl Sulfoxide). A concentration of 10–50 mM is standard.
- Step 2: Dilute this DMSO stock into your aqueous buffer.
- Note: If you have already added water to the powder, you may need to centrifuge, remove the water, and dry the pellet before adding DMSO, or add a large volume of DMSO to solubilize everything (though this alters your final concentration).

Q2: My DMSO stock precipitates when I dilute it into cell culture media.

Diagnosis: This is "Shock Precipitation." When a hydrophobic molecule in DMSO hits water, the solubility drops exponentially. Troubleshooting Protocol:

- Reduce the Final Concentration: Ensure your final concentration in media does not exceed the aqueous solubility limit (often < 100 μ M for this class of drugs).
- Warm the Media: Pre-warm your culture media to 37°C before adding the drug.
- Vortex While Adding: Do not add the DMSO stock to a stagnant tube of media. Vortex the media gently while slowly piping the DMSO stock into the center of the liquid.
- Check DMSO Limit: Keep final DMSO concentration < 0.1% to 1% to avoid cytotoxicity.

Q3: I need a vehicle for in vivo IP/IV injection in mice. Pure DMSO is too toxic.

Diagnosis: You need a "co-solvent" system that stabilizes the drug in an aqueous environment without precipitation. Recommended Vehicle Formulation (Standard):

- 5% DMSO (Solubilizer)
- 5% Tween 80 or Cremophor EL (Surfactant/Stabilizer)
- 90% Saline (0.9% NaCl) (Diluent)
- Method: Dissolve drug in DMSO first. Add Tween 80 and mix well. Then slowly add warm Saline with constant agitation.

Q4: Is the compound pH-sensitive?

Insight: **PD 135158** contains amide/peptide-like bonds and potential ionizable groups. While specific pKa data is often proprietary, many CCK antagonists are weak acids or bases.

- Advice: Avoid extreme pH (pH < 3 or pH > 10) which may cause chemical degradation (hydrolysis). Keep the formulation near physiological pH (7.4) unless using a specific pH-

dependent solubility strategy (e.g., using dilute NaOH for free acids, though DMSO is safer).

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use for long-term storage and in vitro dilutions.

- Calculate: For 5 mg of **PD 135158** (MW ~616.76 g/mol):
 - Moles =
.
 - Volume required for 10 mM =
.
- Solubilize: Add 810 μ L of anhydrous DMSO to the vial containing 5 mg of **PD 135158**.
- Mix: Vortex vigorously for 30 seconds. Ensure no solid remains on the walls.
- Aliquot: Dispense into small volumes (e.g., 50 μ L) to avoid freeze-thaw cycles.
- Store: Store at -20°C or -80°C.

Protocol B: "Sandwich" Dilution Method (For Cell Culture)

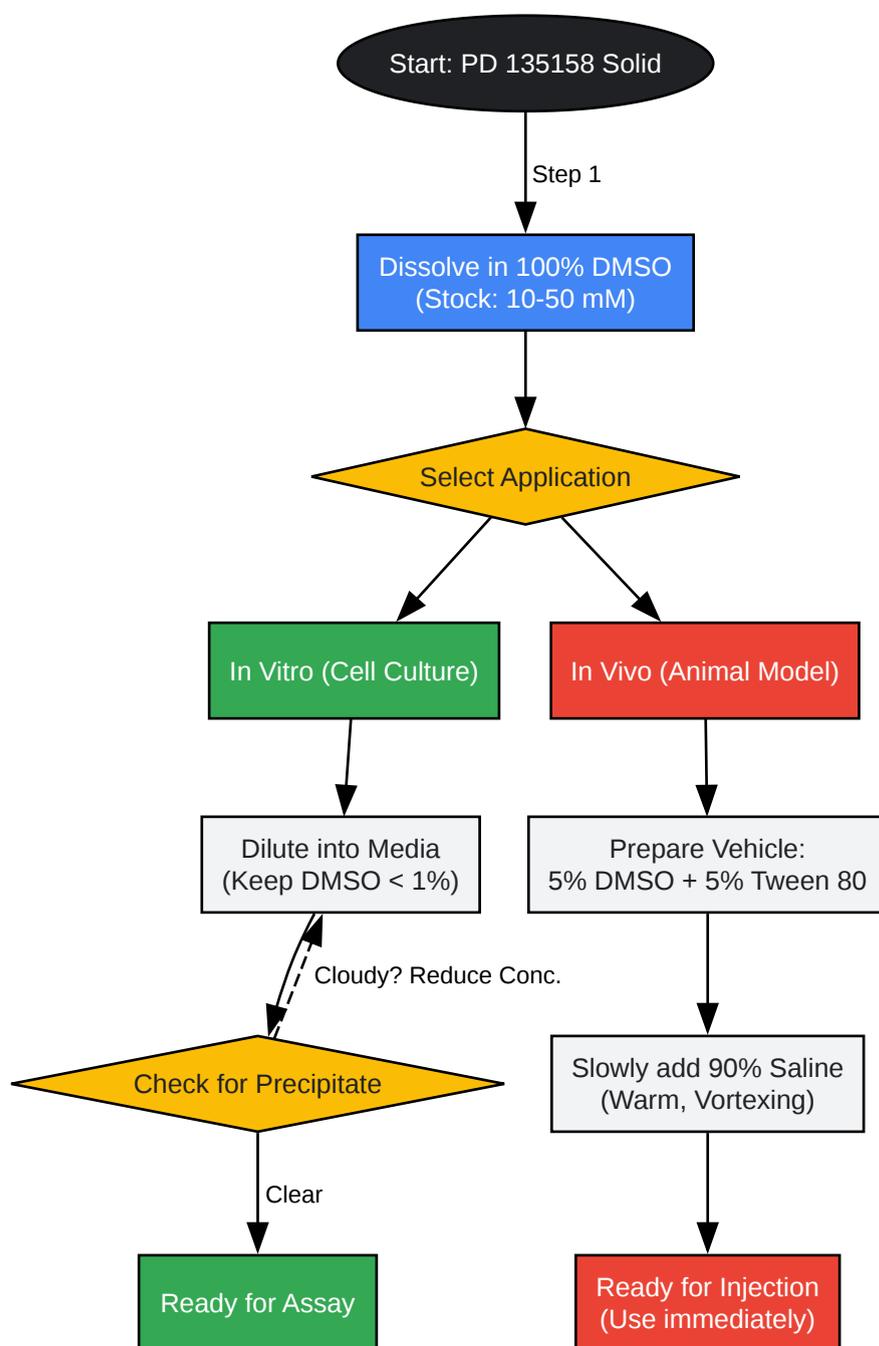
Prevents precipitation at the pipette tip interface.

- Prepare your culture media in a tube.
- Pipette the required volume of media (e.g., 9.99 mL).
- Pipette the DMSO stock (e.g., 10 μ L).
- Submerge the tip into the media and expel the stock rapidly while swirling the tube.
- Immediate Vortex: Vortex immediately for 5–10 seconds.

- Inspect: Hold the tube up to the light. The solution should be clear. If cloudy, the concentration is too high or the drug has crashed out.

Visualization: Solubilization Decision Tree

The following diagram outlines the logical workflow for preparing **PD 135158** based on your experimental application.



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Figure 1: Decision matrix for solubilizing **PD 135158**. Blue nodes indicate stock preparation; Green nodes indicate in vitro workflows; Red nodes indicate in vivo formulation.

References

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Sources

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